Product packaging for 2-Butoxyethyl hydrogensulphate(Cat. No.:CAS No. 927-96-8)

2-Butoxyethyl hydrogensulphate

Cat. No.: B13779335
CAS No.: 927-96-8
M. Wt: 198.24 g/mol
InChI Key: XAULISWKJQTUOD-UHFFFAOYSA-N
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Description

Contextualization within Organosulphate Chemistry

2-Butoxyethyl hydrogensulphate, with the chemical formula C6H14O5S, is classified as an organosulphate. nih.gov Organosulphates are organic compounds characterized by the presence of a sulphate group covalently bonded to a carbon atom. These compounds are esters of sulfuric acid. wikipedia.org In the case of this compound, it is the monoester of 2-butoxyethanol (B58217) and sulfuric acid.

The structure of this compound combines a hydrophilic sulphate group with a more hydrophobic butoxyethyl group, suggesting potential surfactant properties. smolecule.com This dual nature is a common feature of many organosulphates and is central to their application in various chemical processes. The synthesis of such compounds often involves the reaction of an alcohol, in this case 2-butoxyethanol, with a sulphating agent.

Academic Relevance and Research Gaps Pertaining to this compound

The academic interest in this compound primarily stems from its role as a metabolite of other commercially significant compounds, such as 2-butoxyethanol and its esters. Urinary butoxyacetic acid (BAA), a further metabolite, serves as a biomarker for exposure to these parent compounds. cdc.govwikisource.org However, dedicated research focusing solely on the properties and potential applications of this compound itself appears to be limited.

A significant research gap exists in the comprehensive characterization of its physical and chemical properties, its reactivity, and its potential applications beyond its role as a metabolic intermediate. While data on related compounds like 2-butoxyethyl acetate (B1210297) and various organophosphate esters are more abundant, specific studies on this compound are less common. lookchem.comresearchgate.netresearchgate.net Further investigation into its synthesis, purification, and potential for use as a surfactant or in other chemical applications is warranted.

Hierarchical Classification within Glycol Ether Sulphates

Glycol ethers are a class of solvents derived from ethylene (B1197577) glycol or propylene (B89431) glycol. wikipedia.org When these glycol ethers undergo sulphation, they form glycol ether sulphates. This compound fits within this classification as it is the sulphate ester of 2-butoxyethanol, an ethylene glycol ether.

The classification of glycol ethers themselves is often based on the starting glycol (E-series for ethylene glycol and P-series for propylene glycol). wikipedia.org As 2-butoxyethanol is an E-series glycol ether, this compound can be further categorized as an E-series glycol ether sulphate. This places it in a family of compounds that includes other sulphated glycol ethers, each with varying alkyl chain lengths and degrees of ethoxylation, which in turn influences their physical and chemical properties. google.comeuropa.eu

Property Value
CAS Number 927-96-8
Molecular Formula C6H14O5S
Molecular Weight 198.24 g/mol parchem.com
EINECS Number 213-167-1 parchem.com
Density 1.2 ± 0.1 g/cm³ chemsrc.com
Complexity 181 chem960.com
Hydrogen Bond Donor Count 1 chem960.com
Hydrogen Bond Acceptor Count 5 chem960.com
Rotatable Bond Count 7 chem960.com
Heavy Atom Count 12 chem960.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O5S B13779335 2-Butoxyethyl hydrogensulphate CAS No. 927-96-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

927-96-8

Molecular Formula

C6H14O5S

Molecular Weight

198.24 g/mol

IUPAC Name

2-butoxyethyl hydrogen sulfate

InChI

InChI=1S/C6H14O5S/c1-2-3-4-10-5-6-11-12(7,8)9/h2-6H2,1H3,(H,7,8,9)

InChI Key

XAULISWKJQTUOD-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOS(=O)(=O)O

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies for 2 Butoxyethyl Hydrogensulphate

Direct Synthesis Methodologies

Direct synthesis methods involve the direct reaction of 2-butoxyethanol (B58217) with a sulphating agent. The choice of agent and reaction conditions significantly influences the reaction's outcome and efficiency.

Sulphation Reactions of 2-Butoxyethanol

The most common approach for synthesizing 2-butoxyethyl hydrogensulphate is the direct sulphation of 2-butoxyethanol. This can be achieved using strong acids like sulphuric acid or more reactive species like sulphur trioxide.

The reaction of 2-butoxyethanol with sulphuric acid is a classic esterification process. In this reaction, the hydroxyl group of the alcohol attacks the sulphur atom of sulphuric acid, leading to the formation of the sulphate ester and water. However, the production of water during the reaction can limit the yield to around 65% when equimolar concentrations of the alcohol and acid are used. nih.gov The mechanism involves the protonation of the alcohol's hydroxyl group by the strong acid, making it a better leaving group (water), followed by the nucleophilic attack of the resulting carbocation by the hydrogensulphate ion.

Sulphur trioxide (SO₃) is a highly reactive sulphating agent that can be used for the synthesis of this compound. Direct reaction with liquid or gaseous SO₃ can be problematic, often leading to polymerization and other side reactions. nih.gov To mitigate this, SO₃ is often used in the form of a complex with amines, amides, ethers, or phosphates. nih.gov For instance, SO₃-amine complexes, such as SO₃-trimethylamine or SO₃-triethylamine, offer a more controlled and selective sulphation of alcohols. nih.govnih.gov

The sulphation of alkoxylated alcohols, a category that includes 2-butoxyethanol, is often carried out in continuous falling film tubular reactors. googleapis.comgoogle.com In these systems, sulphur trioxide, typically diluted with air, is used as the sulphating agent at temperatures ranging from 30°C to 75°C. googleapis.comgoogle.com The molar ratio of SO₃ to the alcohol is generally maintained close to stoichiometric, in the range of 0.8 to 1.2:1, to ensure efficient conversion. googleapis.comgoogle.com Other sulphating agents that can be employed include chlorosulphonic acid and sulphamic acid. googleapis.comgoogle.comsmolecule.com

Catalytic Systems for Efficient Sulphation

Catalytic systems are employed to improve the efficiency, selectivity, and environmental friendliness of the sulphation process. These systems can be broadly categorized into Brønsted acid catalysis and heterogeneous catalysis.

Catalytic Systems for Efficient Sulphation

The formation of organosulphates can be effectively catalyzed by Brønsted acids. These catalysts work by protonating the substrate, thereby activating it for subsequent reaction. The development of strong and super Brønsted acids has expanded the scope of these catalytic reactions. rsc.org Chiral Brønsted acids have also been utilized to achieve enantioselective synthesis in various organic transformations. wisc.eduresearchgate.net The catalytic activity of Brønsted acids is central to many synthetic strategies, including their use in photosensitized cycloadditions. rsc.org

Heterogeneous Catalyst Applications

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling, which aligns with the principles of green chemistry. rsc.org For esterification and related reactions, various solid acid catalysts have been developed.

Examples of heterogeneous catalysts applicable to reactions involving alcohols include:

Sulphated Metal Oxides: Sulphated zirconia (SZ) is a strong solid acid catalyst that has been shown to be effective in various reactions. rsc.orgnih.gov Its catalytic activity can be influenced by the crystal phase of the zirconia. researchgate.net The dispersion of sulphated zirconia on supports like SBA-15 can enhance its catalytic rate. rsc.org Similarly, sulphated tin oxides, sometimes promoted with other metal oxides like alumina (B75360), have demonstrated high catalytic activity in esterification reactions. researchgate.netresearchgate.net The addition of promoters can increase the acidity and improve the physical properties of the catalyst. researchgate.netresearchgate.net

Modified Clays: Montmorillonite K10, a type of clay, has been found to be a highly efficient catalyst for reactions involving the activation of alcohols. nih.gov

Functionalized Silica (B1680970): Silica-supported sulphonic acids are active heterogeneous catalysts for the esterification of carboxylic acids with alcohols. beilstein-journals.org These catalysts can be prepared from readily available commercial reagents and are robust. beilstein-journals.org Immobilizing ionic liquids containing sulphonic acid groups onto silica gel is another approach to creating a stable and reusable catalyst. lookchem.com

Cellulose Sulphate: This biodegradable and reusable heterogeneous catalyst can be synthesized by the esterification of α-cellulose with concentrated sulphuric acid. researchgate.net

The selection of a suitable catalyst and reaction conditions is crucial for optimizing the synthesis of this compound, balancing factors like yield, selectivity, and process sustainability.

Table of Research Findings on Catalytic Sulphation and Esterification

Catalyst SystemSubstratesKey FindingsReference
Sulphated Zirconia (SZ)Carboxylic acids and alcoholsEsterification rates are inversely proportional to the alkyl chain length of the alcohol and acid. High dispersion on SBA-15 enhances the catalytic rate. rsc.org
Al₂O₃-promoted Sulphated Tin Oxides2-Butoxyethanol and acetic acidAchieved a 97.8% yield of butyl glycol acetate (B1210297) under optimized conditions. The alumina promoter enhances catalytic activity. researchgate.netresearchgate.net
Silica-supported Sulphonic AcidsLevulinic acid and primary/secondary alcoholsProvides good to excellent yields in esterification under mild conditions (75°C, 2h). The catalyst is cheap and robust. beilstein-journals.org
Montmorillonite K10Benzyl alcohols and arenesHighly efficient for Friedel-Crafts alkylations with alcohols under continuous-flow conditions. nih.gov
Cellulose SulphateEpoxides and alcohols/anilinesAn efficient, recyclable, and reusable heterogeneous catalyst for the ring-opening of epoxides. researchgate.net

Catalytic Systems for Efficient Sulphation

Byproduct Formation and Management in this compound Synthesis

The synthesis of this compound is primarily achieved through the sulfation of 2-butoxyethanol. This process, while targeted, can lead to the formation of several byproducts, necessitating careful management and process optimization to ensure product purity. The most common method involves reacting 2-butoxyethanol with a sulfating agent. Common sulfating agents include concentrated sulfuric acid, chlorosulfonic acid, and sulfur trioxide complexes. chemithon.com The reaction with concentrated sulfuric acid is an equilibrium process where the alcohol's hydroxyl group attacks the sulfur atom, leading to the formation of the alkyl hydrogensulphate and water. infinitylearn.com

General Reaction Scheme: CH₃CH₂CH₂CH₂OCH₂CH₂OH + H₂SO₄ ⇌ CH₃CH₂CH₂CH₂OCH₂CH₂OSO₃H + H₂O

During the synthesis of this compound, several co-produced chemical species can arise from side reactions or unreacted starting materials. The identification and characterization of these impurities are crucial for quality control.

Potential byproducts include:

Unreacted 2-Butoxyethanol: Incomplete reaction leads to the presence of the starting alcohol in the final product.

Bis(2-butoxyethyl) sulfate (B86663): This dialkyl sulfate can form if the this compound intermediate reacts with another molecule of 2-butoxyethanol, particularly at higher temperatures.

Diethylene glycol monobutyl ether (DGBE): If the starting 2-butoxyethanol contains traces of ethylene (B1197577) glycol, or under certain reaction conditions, etherification can lead to the formation of DGBE. Impurities in the starting material, such as diethylene glycol derivatives, can also carry through the synthesis.

Oxidation Products: Minor oxidation of the alcohol or ether functionalities can lead to the formation of aldehydes or other degradation products.

Water: As a direct byproduct of sulfation with sulfuric acid, its presence can affect reaction equilibrium and downstream processing.

The characterization of these species is typically performed using a combination of analytical techniques.

Table 1: Analytical Methods for Impurity Characterization

Analytical Technique Purpose in Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) To separate and identify volatile impurities like unreacted 2-butoxyethanol and potential oxidation byproducts.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify functional groups present in the product mixture, confirming the formation of the sulfate ester and detecting hydroxyl groups from unreacted alcohol or water. scispace.com

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information of the main product and any significant byproducts, allowing for their definitive identification and quantification. |

To enhance the yield and purity of this compound, several process parameters can be optimized. The primary goals are to drive the reaction to completion and suppress side reactions.

Key optimization strategies include:

Control of Reaction Temperature: Lower temperatures generally favor the formation of the alkyl hydrogensulphate over the dialkyl sulfate ether and reduce the likelihood of degradation or oxidation reactions. chemithon.com

Molar Ratio of Reactants: Using a slight excess of the sulfating agent can help drive the reaction towards completion, minimizing the amount of unreacted 2-butoxyethanol. However, a large excess can promote side reactions.

Choice of Sulfating Agent: The reactivity and handling requirements of sulfating agents vary.

Sulfur trioxide (SO₃) complexes: Complexes of SO₃ with agents like pyridine (B92270) or trimethylamine (B31210) (SO₃-NMe₃) are often used for controlled sulfation, yielding nearly pure products with only minor inorganic impurities. nih.gov

Chlorosulfonic Acid (ClSO₃H): This reagent reacts rapidly and stoichiometrically, releasing hydrogen chloride (HCl) gas, which must be scrubbed. Immediate neutralization is often required after the reaction is complete. chemithon.com

Water Removal: In syntheses using sulfuric acid, the removal of water as it is formed can shift the equilibrium towards the product side. Techniques like azeotropic distillation can be employed to continuously remove water. chemithon.comsciencemadness.org

Reaction Time: Monitoring the reaction progress using techniques like TLC or FTIR helps determine the optimal reaction time to maximize product formation without increasing byproduct concentrations.

Formation of Salts and Esters of this compound

The acidic nature of the hydrogensulphate group allows for further derivatization, primarily through neutralization to form salts or, less commonly, through esterification of the sulfate moiety itself.

This compound is a strong acid and can be readily neutralized by a base to form a salt. This is a common reaction for alkyl hydrogensulphates, which are often used as anionic surfactants in their salt form. infinitylearn.comeasyelimu.com

General Neutralization Reaction: CH₃CH₂CH₂CH₂OCH₂CH₂OSO₃H + MOH → CH₃CH₂CH₂CH₂OCH₂CH₂OSO₃⁻M⁺ + H₂O (where MOH is a base, e.g., NaOH, KOH, NH₄OH)

The most common salt is Sodium 2-butoxyethyl sulphate, formed by neutralization with sodium hydroxide (B78521) (NaOH). easyelimu.comchemwhat.comnih.gov The properties of the resulting salt are influenced by the choice of the counterion (the cation, M⁺).

Table 2: Influence of Counterions on Salt Properties

Counterion (M⁺) Common Base Resulting Salt Influence on Properties
Sodium (Na⁺) Sodium Hydroxide (NaOH) Sodium 2-butoxyethyl sulphate chemwhat.comnih.gov Forms the basis of many anionic surfactants; typically a water-soluble solid. easyelimu.com
Potassium (K⁺) Potassium Hydroxide (KOH) Potassium 2-butoxyethyl sulphate Often imparts greater solubility in water compared to the sodium salt.
Ammonium (B1175870) (NH₄⁺) Ammonium Hydroxide (NH₄OH) Ammonium 2-butoxyethyl sulphate Used in formulations where sodium or potassium ions are undesirable. Can be formed using sulfamic acid for direct synthesis of the ammonium salt. chemithon.com

| Triethylammonium ([Et₃NH]⁺) | Triethylamine (Et₃N) | Triethylammonium this compound | The use of amine bases can create ionic liquids with unique solvent properties. qub.ac.uk |

Esterification of the hydrogensulphate group involves reacting it with an alcohol to form a neutral sulfate diester. This reaction is less common than the esterification of carboxylic acids. Alkyl hydrogensulphates are themselves acidic and can act as catalysts for esterification reactions rather than being a substrate. google.com

A theoretical esterification reaction could be: CH₃CH₂CH₂CH₂OCH₂CH₂OSO₃H + R-OH ⇌ CH₃CH₂CH₂CH₂OCH₂CH₂OSO₂OR + H₂O

This transformation is challenging because the hydrogensulphate is a strong leaving group, and competitive reactions, such as ether formation from the reacting alcohol, are possible. The synthesis of unsymmetrical sulfate esters often requires specific reagents and conditions to avoid a mixture of products. While the esterification of this compound is not widely documented, related compounds like dimethyl sulfate and diethyl sulfate are well-known alkylating agents, highlighting the reactivity of neutral sulfate esters.

Chemical Reactivity and Transformation Mechanisms of 2 Butoxyethyl Hydrogensulphate

Hydrolysis Kinetics and Mechanisms

Hydrolysis is a primary abiotic degradation pathway for 2-Butoxyethyl hydrogensulphate in aqueous environments. This reaction involves the cleavage of the sulphate ester bond, leading to the formation of 2-butoxyethanol (B58217) and sulphuric acid. The rate and mechanism of this transformation are highly dependent on the pH of the surrounding medium.

Under acidic conditions, the hydrolysis of alkyl hydrogensulphates, including this compound, is significantly accelerated. Research on analogous simple alkyl sulphates has shown that the reaction proceeds via an A-1 mechanism, which involves a unimolecular decomposition of the protonated substrate. mq.edu.au

The mechanism can be outlined in the following steps:

Protonation: The sulphate group is protonated in a rapid pre-equilibrium step, which makes the sulphate a better leaving group.

Carbocation Formation: The C-O bond cleaves heterolytically in the rate-determining step, leading to the formation of a carbocation intermediate and bisulphate.

Nucleophilic Attack: The carbocation is then rapidly attacked by a water molecule.

Deprotonation: A final deprotonation step yields the corresponding alcohol, in this case, 2-butoxyethanol.

Oxygen-18 tracer studies on similar alkyl sulphates confirm that in acidic solutions, the reaction proceeds through sulphur-oxygen bond fission. mq.edu.au The rate of acid-catalyzed hydrolysis is generally influenced by the stability of the carbocation formed. For this compound, the carbocation would be on the ethyl group adjacent to the ether linkage.

Table 1: General Principles of Acid-Catalyzed Hydrolysis of Alkyl Hydrogensulphates

ParameterInfluence on Hydrolysis RateMechanism
pH Rate increases with decreasing pH (increasing acidity).A-1 mechanism, protonation of the sulphate group facilitates leaving group departure. mq.edu.au
Temperature Rate increases with increasing temperature.Follows Arrhenius behavior, higher temperature provides activation energy for carbocation formation.
Structure Stability of the carbocation intermediate influences the rate.Tertiary > Secondary > Primary carbocation stability.

In alkaline or neutral conditions, the hydrolysis of organosulphates follows a different mechanistic pathway. For alkyl sulphates, base-mediated hydrolysis typically occurs through a bimolecular nucleophilic substitution (SN2) mechanism. mq.edu.au In this pathway, a hydroxide (B78521) ion directly attacks the carbon atom bonded to the sulphate group, displacing the sulphate ion as the leaving group.

This reaction is generally slower than acid-catalyzed hydrolysis for many simple alkyl sulphates. Studies on organophosphate pesticides, which also contain ester linkages, show that hydrolysis rates increase significantly as the pH becomes more alkaline, often by a factor of 10 for each pH unit increase above 7. ijsr.netanalis.com.my A similar trend is expected for this compound.

The hydrolysis of triclopyr-2-butoxyethyl ester, a structurally related compound, demonstrates rapid degradation in alkaline buffer solutions, with the primary products being triclopyr (B129103) and 2-butoxyethanol. researchgate.net This suggests that the ester linkage in this compound is also susceptible to base-mediated cleavage, which would yield 2-butoxyethanol and sulphate.

Table 2: General Principles of Base-Mediated Hydrolysis of Organosulphates

ParameterInfluence on Hydrolysis RateMechanism
pH Rate increases with increasing pH (increasing alkalinity). analis.com.mySN2 mechanism, direct nucleophilic attack by hydroxide ion. mq.edu.au
Temperature Rate increases with increasing temperature. analis.com.myProvides activation energy for the bimolecular collision.
Leaving Group A better leaving group will increase the reaction rate.The sulphate group is a reasonably good leaving group.

Several environmental factors can influence the rate of hydrolysis of this compound in natural settings.

pH: As detailed above, pH is a critical factor. The compound will be more stable in neutral to slightly acidic waters and will degrade more rapidly in highly acidic or alkaline conditions. analis.com.my

Temperature: The rate of hydrolysis, both acid- and base-catalyzed, increases with temperature. analis.com.mygeoscienceworld.org Therefore, in warmer waters, the half-life of this compound is expected to be shorter. For some organophosphates, a 10°C rise in temperature can increase the hydrolysis rate by a factor of 3.5 to 5. analis.com.my

Ionic Strength: The presence of dissolved salts can influence reaction rates in aqueous solutions. For the hydrolysis of some organosulphates, changes in ionic strength have been observed to affect the rate constants. acs.org

The abiotic degradation of many organic compounds in water is often a pseudo-first-order reaction, where the concentration of water is in large excess and considered constant. analis.com.my

Oxidative Degradation Studies

Beyond hydrolysis, this compound can be degraded through oxidative processes, particularly through reactions with highly reactive radical species. These processes are central to atmospheric chemistry and advanced water treatment technologies.

Advanced Oxidation Processes (AOPs) are water treatment technologies that generate highly reactive oxygen species, primarily the hydroxyl radical (•OH) and the sulphate radical (SO₄•⁻). frontiersin.orgmdpi.com These radicals are non-selective and can rapidly degrade a wide range of organic contaminants, including organosulphates. frontiersin.orgnih.gov

Common AOPs include:

Fenton and Photo-Fenton Processes: These use iron salts and hydrogen peroxide (and sometimes UV light) to generate hydroxyl radicals. researchgate.net

Ozonation: The use of ozone, often in combination with hydrogen peroxide or UV light, to produce hydroxyl radicals. omu.edu.tr

UV/H₂O₂: The photolysis of hydrogen peroxide with UV light to generate hydroxyl radicals.

Persulphate Activation: Activation of persulphate (S₂O₈²⁻) or peroxymonosulphate (HSO₅⁻) by heat, UV light, or transition metals to produce sulphate radicals. mdpi.com

Sulphate radical-based AOPs are of particular interest for organosulphate degradation. The sulphate radical has a high redox potential and can initiate oxidation through electron transfer or hydrogen abstraction. frontiersin.org Studies on various organic contaminants show that these processes can lead to complete mineralization, i.e., conversion to carbon dioxide, water, and inorganic ions. frontiersin.org While specific studies on this compound are limited, the known reactivity of its parent alcohol, 2-butoxyethanol, with hydroxyl radicals suggests that the hydrogensulphate ester would also be susceptible to oxidative attack by these radicals. copernicus.org

The primary mechanism for the oxidative degradation of this compound by hydroxyl or sulphate radicals is expected to be hydrogen abstraction. copernicus.orgcopernicus.org

Reaction with Hydroxyl Radicals (•OH): The •OH radical is highly electrophilic and will readily abstract a hydrogen atom from the carbon backbone of the 2-butoxyethyl group. copernicus.orgharvard.edu The most likely sites for abstraction are the -CH₂- groups adjacent to the ether oxygen or the sulphate group, as these positions are activated. copernicus.org The resulting carbon-centered radical can then react with molecular oxygen to form a peroxyl radical. This peroxyl radical can undergo further complex reactions, leading to chain cleavage and the formation of smaller oxygenated compounds like aldehydes (e.g., formaldehyde) and eventually carboxylic acids. copernicus.orgresearchgate.net Studies on the reaction of •OH with 2-butoxyethanol confirm the formation of products such as butyl formate (B1220265) and propionaldehyde. researchgate.net

Reaction with Sulphate Radicals (SO₄•⁻): The sulphate radical can also initiate degradation via hydrogen abstraction, similar to the hydroxyl radical. nih.govcopernicus.org Additionally, for some aromatic organosulphates, a radical addition mechanism has been proposed. nih.gov In the case of alkyl sulphates, hydrogen abstraction leads to the formation of a carbon-centered radical and bisulphate. The subsequent reactions of the carbon-centered radical would follow a similar pathway to that initiated by the hydroxyl radical. copernicus.org

Research on the heterogeneous OH oxidation of methyl sulphate, the simplest organosulphate, indicated that the reaction leads to fragmentation, producing formaldehyde (B43269) and a sulphate radical anion. copernicus.org This suggests that the oxidative degradation of this compound could also regenerate sulphate radicals, potentially propagating the degradation process.

Thermal Decomposition Pathways and Product Characterization

The thermal stability of alkyl sulfates, including this compound, is a critical factor in their application and persistence. Generally, these compounds are susceptible to decomposition at elevated temperatures. The process of thermal decomposition involves the cleavage of the covalent bonds within the molecule, leading to the formation of smaller, more stable products.

The thermal decomposition of alkyl sulfates is influenced by factors such as temperature and the length of the alkyl chain. researchgate.net While specific studies on this compound are not extensively available, general principles for alkyl sulfates suggest that an increase in the hydrocarbon chain length can decrease the decomposition temperature. researchgate.net For instance, in the production of alkyl sulfate (B86663) salts, controlling the reaction temperature is crucial to prevent thermal decomposition. google.com

The primary pathway for the thermal decomposition of this compound is expected to involve the cleavage of the C-O bond or the S-O bond. This can lead to the formation of 2-butoxyethanol and sulfuric acid or its anhydride, sulfur trioxide. Further decomposition of the butoxyethanol fragment could yield butene and ethylene (B1197577) glycol, or other smaller volatile organic compounds.

Table 1: Potential Thermal Decomposition Products of this compound

Precursor CompoundPotential Decomposition ProductsDecomposition Pathway
This compound2-Butoxyethanol, Sulfuric Acid/Sulfur TrioxideCleavage of the sulfate ester linkage
This compoundButene, Ethylene glycol, Sulfuric AcidFragmentation of the butoxyethyl chain

This table presents potential decomposition products based on the general chemistry of alkyl sulfates.

Research on ionic liquids containing alkyl sulfate anions has also provided insights into their thermal stability. Studies using thermogravimetric analysis (TGA) on 1-butyl-3-methylimidazolium alkyl sulfates revealed that the thermal stability tends to decrease as the length of the alkyl substituent on the sulfate anion increases. researchgate.net This suggests that the butoxyethyl group in this compound would influence its specific decomposition temperature.

Photochemical Transformations in Aqueous and Gaseous Phases

The photochemical transformation of this compound, as with other organosulfates, is a significant process, particularly in atmospheric and aquatic environments. Organosulfates are recognized as components of secondary organic aerosols, and their formation and degradation are often driven by photochemical reactions. nih.govacs.org

Photochemical transformations are initiated by the absorption of light, which can lead to the generation of reactive species or the direct cleavage of chemical bonds. irispublishers.com For organosulfates, reactions with photochemically generated hydroxyl radicals (HO•) are a primary degradation pathway in both the gas and aqueous phases. copernicus.orgcopernicus.org

In the gaseous phase , the transformation of organosulfates is often initiated by hydrogen abstraction by HO• radicals from the alkyl chain, specifically from the -CH2- groups adjacent to the sulfate group. copernicus.orgcopernicus.org This initial reaction forms a carbon-centered radical. The subsequent fate of this radical can involve self-decomposition or reactions with other atmospheric oxidants like oxygen (O2) and ozone (O3). copernicus.orgcopernicus.org These reactions can lead to the formation of inorganic sulfate and various carbonyl compounds. copernicus.orgcopernicus.org While some organosulfates like glycolic acid sulfate are less prone to decomposition in the gas phase, others like methyl sulfate can decompose, especially when clustered with water molecules. copernicus.org

In the aqueous phase , similar photochemical processes occur. The reaction with HO• radicals is also a key degradation mechanism. copernicus.org The presence of water can influence the reaction pathways and the stability of intermediates. For some organosulfates, the presence of a carboxyl group can stabilize the radical formed after hydrogen abstraction, making decomposition less extensive. copernicus.org The photolysis of persulfates in aqueous solutions is known to generate sulfate radicals (SO4•−), which are powerful oxidants that can degrade a wide range of organic compounds. techno-press.org Although this compound itself is not a persulfate, its presence in environments where sulfate radicals are generated could lead to its rapid degradation.

The primary products from the photochemical transformation of organosulfates are generally inorganic sulfate and carbonyl compounds. copernicus.orgcopernicus.org The specific carbonyl products from this compound would depend on the exact fragmentation pathways of the butoxyethyl chain.

Table 2: Key Reactive Species and Products in Photochemical Transformations of Organosulfates

PhaseInitiating SpeciesKey Reactive IntermediatesMajor Products
GaseousHydroxyl Radical (HO•)Carbon-centered alkyl radicalsInorganic Sulfate, Carbonyl Compounds
AqueousHydroxyl Radical (HO•), Sulfate Radical (SO4•−)Carbon-centered alkyl radicalsInorganic Sulfate, Carbonyl Compounds

This table summarizes the general findings for the photochemical transformation of organosulfates, which are applicable to this compound.

Environmental Chemistry and Biogeochemical Fate of 2 Butoxyethyl Hydrogensulphate

Environmental Distribution and Partitioning Behavior

The distribution and partitioning of a chemical in the environment are governed by its physicochemical properties. For 2-Butoxyethyl hydrogensulphate, experimentally determined values for key properties are largely unavailable. However, some computed properties can provide an initial assessment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C6H14O5S pharmaffiliates.com
Molecular Weight 198.23 g/mol pharmaffiliates.com
XlogP (Hydrophobicity) 0.3 chem960.com
Topological Polar Surface Area 81.2 Ų chem960.com
Hydrogen Bond Donor Count 1 chem960.com
Hydrogen Bond Acceptor Count 5 chem960.com
Rotatable Bond Count 7 chem960.com

This table is interactive. Users can sort columns by clicking on the headers.

Specific data on the atmospheric transport and deposition of this compound are not available in the current scientific literature. However, its low calculated hydrophobicity (XlogP of 0.3) suggests a preference for aqueous phases over air. chem960.com As a sulfate (B86663) salt, it is expected to have a very low vapor pressure, limiting its volatilization into the atmosphere. Any atmospheric presence would likely be a result of aerosol formation or transport of its precursor, 2-butoxyethanol (B58217). The transport of chemicals in the atmosphere can occur over local, mesoscale, and global distances, influenced by wind patterns and photodegradation processes. core.ac.uk The deposition of such compounds would primarily occur through wet deposition (rain and snow) due to their likely high water solubility.

The partitioning behavior of this compound between water, sediment, and soil is largely dictated by its polarity and water solubility. The presence of a sulfate group imparts significant hydrophilicity to the molecule. The calculated octanol-water partition coefficient (XlogP) of 0.3 indicates that the compound is likely to have a low affinity for organic matter in soil and sediment, and will preferentially partition into the aqueous phase. chem960.com

For related compounds like alkyl sulfates, sorption to soil and sediment is influenced by the length of the alkyl chain; longer chains lead to increased sorption. geoscienceworld.org Given the relatively short butyl group in this compound, its sorption to organic carbon in soil and sediment is expected to be limited.

The high water solubility and low sorption potential of this compound suggest that it will be highly mobile in both aquatic and terrestrial systems. In soils, it is expected to have a high leaching potential, readily moving with soil water into groundwater. The mobility of other sulfates in soil is known to be high, with retention being dependent on soil properties such as the presence of iron and aluminum oxides, which can adsorb sulfate. nih.gov However, in many soil types, sulfate is not strongly retained. britpave.org.uk

Studies on the mobility of anionic surfactants have shown that alkyl sulfates are generally more mobile than alkyl sulfonates. geoscienceworld.org The presence of an oxyethylene group, as in this compound, has been shown to significantly increase the transport of alkyl ether sulfates compared to alkyl sulfates. geoscienceworld.org This further supports the expectation of high mobility for this compound in the environment.

Biodegradation of this compound

Biodegradation is a key process in the removal of organic compounds from the environment. While specific studies on the biodegradation of this compound are scarce, the biodegradability of related alkyl sulfates and ether sulfates is well-documented.

The biodegradation of alkyl sulfates and alkyl ether sulfates is known to be initiated by the enzymatic cleavage of the sulfate ester bond, a reaction catalyzed by alkylsulfatase enzymes. nih.gov This initial step releases the corresponding alcohol and an inorganic sulfate ion.

For this compound, the proposed initial biodegradation step would be its hydrolysis to 2-butoxyethanol and sulfate. 2-butoxyethanol is a well-studied compound and is known to be readily biodegradable. cdc.gov Its degradation proceeds via oxidation to 2-butoxyacetic acid, which is then further metabolized. researchgate.net

The general pathway for the aerobic degradation of linear primary alkyl sulfates involves the following steps:

Sulfatase-mediated hydrolysis: The sulfate ester is cleaved to yield an alcohol and inorganic sulfate.

Alcohol oxidation: The resulting alcohol is oxidized to an aldehyde by an alcohol dehydrogenase.

Aldehyde oxidation: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase.

Beta-oxidation: The fatty acid is then degraded through the beta-oxidation pathway, ultimately leading to mineralization (conversion to CO2 and water).

A variety of microorganisms capable of degrading alkyl sulfates and ether sulfates have been isolated from diverse environments, including sewage sludge, river water, and soil. core.ac.uknih.govnih.gov These microorganisms play a crucial role in the natural attenuation of these compounds.

Several bacterial genera have been identified as being capable of degrading these surfactants. Common isolates include species of Pseudomonas, which are frequently cited for their ability to degrade a wide range of organic compounds, including alkyl sulfates. nih.govnih.gov Other identified genera include Acinetobacter, Klebsiella, Serratia, Enterobacter, and Alcaligenes. nih.govfrontiersin.orgresearchgate.net

For instance, studies on the biodegradation of sodium lauryl ether sulfate (SLES), a structurally related compound, have led to the isolation of bacterial consortia. One such consortium capable of degrading SLES was found to be composed of Acinetobacter calcoaceticus and Klebsiella oxytoca. nih.gov Another study isolated a consortium containing Serratia, Enterobacter, and Alcaligenes from wastewater that could also degrade SLES. frontiersin.org The isolation of these microorganisms from environments contaminated with surfactants suggests that microbial communities can adapt to utilize these compounds as a source of carbon and energy.

Table 2: Genera of Microorganisms Known to Degrade Alkyl and Ether Sulfates

GenusEnvironment of IsolationReference
Pseudomonas Activated Sewage Sludge, River Water nih.govnih.gov
Achromobacter Various Substrates nih.gov
Flavobacterium Various Substrates nih.gov
Citrobacter Various Substrates nih.gov
Enterobacter Various Substrates, Wastewater nih.govfrontiersin.org
Acinetobacter Wastewater Treatment Plant nih.gov
Klebsiella Wastewater Treatment Plant nih.gov
Serratia Wastewater frontiersin.org
Alcaligenes Wastewater frontiersin.org

This table is interactive. Users can sort columns by clicking on the headers.

Microbial Degradation Pathways and Intermediates

Enzymatic Mechanisms of Sulphate Ester Cleavage

The initial and rate-limiting step in the biodegradation of this compound is the cleavage of the sulphate ester bond. This hydrolysis is an enzymatic process, primarily carried out by a class of enzymes known as sulfatases (or alkylsulfatases). These enzymes are widespread in microorganisms and play a crucial role in the environmental sulfur cycle by mineralizing organic sulphate esters.

The general reaction catalyzed by a sulfatase is the hydrolysis of a sulphate ester, which liberates the corresponding alcohol and an inorganic sulphate ion (HSO₄⁻). For this compound, the reaction proceeds as follows:

C₄H₉OCH₂CH₂OSO₃⁻ + H₂O → C₄H₉OCH₂CH₂OH + HSO₄⁻ (this compound → 2-Butoxyethanol + Bisulphate)

Microbial sulfatases initiate the degradation by attacking the sulphate ester linkage. Studies on analogous alkyl sulphate surfactants have shown that bacteria, such as certain species of Pseudomonas, produce specific alkylsulfatases to release the parent alcohol. This enzymatic cleavage allows the microorganism to utilize the alkyl portion of the molecule as a carbon and energy source. The inorganic sulphate released becomes available for assimilation by other organisms in the environment.

Biotransformation to Butoxyacetic Acid and Other Metabolites

Following the enzymatic cleavage of the sulphate group, the resulting primary metabolite is 2-Butoxyethanol (C₄H₉OCH₂CH₂OH). This alcohol is readily biodegradable and serves as the precursor for subsequent biotransformation steps.

The principal pathway for the metabolism of 2-Butoxyethanol in both mammals and microorganisms involves a two-step oxidation process. nih.gov This pathway is a critical determinant of the compound's environmental fate.

Oxidation to Aldehyde: The first step is the oxidation of the terminal alcohol group of 2-Butoxyethanol by alcohol dehydrogenase enzymes to form the intermediate, 2-butoxyacetaldehyde.

Oxidation to Carboxylic Acid: The aldehyde intermediate is rapidly oxidized further by aldehyde dehydrogenase enzymes to yield the main and more stable metabolite, 2-Butoxyacetic acid (BAA) . nih.gov

This transformation from the parent alcohol to BAA represents a significant change in the physicochemical properties of the molecule, increasing its water solubility and altering its potential for further degradation and interaction with environmental media. While BAA is the major metabolite, further degradation can occur, ultimately leading to mineralization into carbon dioxide and water under aerobic conditions. cdc.gov Some minor pathways, such as conjugation with glycine (B1666218) or glutamine, have been observed in mammals, but the primary environmental fate is the formation and subsequent degradation of BAA. nih.gov

Metabolite Name Chemical Formula Parent Compound Transformation Process
2-ButoxyethanolC₆H₁₄O₂This compoundEnzymatic sulphate ester cleavage
2-Butoxyacetic acidC₆H₁₂O₃2-ButoxyethanolTwo-step enzymatic oxidation

Aerobic vs. Anaerobic Biotransformation Rates

The rate of biotransformation of this compound is highly dependent on the presence of oxygen. Like most anionic surfactants, its degradation is significantly more rapid and complete under aerobic conditions compared to anaerobic environments. hibiscuspublisher.comnm.gov

Aerobic Biotransformation: Under aerobic conditions, this compound and its primary metabolite, 2-butoxyethanol, are readily biodegradable. who.int The entire molecule can be broken down to carbon dioxide and water, a process known as ultimate biodegradation. p2infohouse.org The half-life of 2-butoxyethanol in aerobic aquatic environments is estimated to be between one to four weeks. cdc.govwho.intwikipedia.org This rapid degradation prevents significant accumulation in oxygenated soils and surface waters.

Anaerobic Biotransformation: In anaerobic environments, such as deep sediments, waterlogged soils, or anaerobic digesters in wastewater treatment plants, the biodegradation of alkyl ether sulphates is considerably slower and may be incomplete. nih.gov While some anaerobic biodegradation can occur, the metabolic pathways are more restricted. nm.gov The process is often limited by the toxicity of the surfactant or its metabolites to the anaerobic microbial consortia, particularly methanogens. nih.gov For many related surfactants, anaerobic biodegradability is poor. researchgate.net While alkyl ether sulphates are considered to have some potential for anaerobic degradation at low concentrations, the rates are substantially lower than under aerobic conditions. nih.gov

Condition Degradation Rate Primary Mechanism End Products Controlling Factors
Aerobic Rapid (Half-life of weeks) who.intwikipedia.orgOxidationCO₂, H₂O, SO₄²⁻Oxygen availability, microbial community
Anaerobic Slow to negligibleFermentation / Sulphate ReductionCH₄, CO₂, intermediate metabolitesAbsence of oxygen, toxicity to methanogens nih.gov

Factors Influencing Biodegradability in Natural Environments

The rate and extent of this compound biodegradation in the environment are not intrinsic properties of the molecule alone but are influenced by a complex interplay of environmental factors.

Microbial Population: The presence of a diverse and adapted microbial community equipped with the necessary sulfatase and dehydrogenase enzymes is paramount. Environments with a history of exposure to surfactants often exhibit faster degradation rates due to microbial acclimation.

Temperature: Microbial activity and enzyme kinetics are temperature-dependent. Biodegradation rates generally increase with temperature up to an optimal point (typically 20-30°C for mesophilic organisms) before declining at higher temperatures.

pH: The pH of the soil or water affects both microbial activity and the chemical state of the compound. Most soil microorganisms thrive in a pH range of 6.0 to 8.0. Extreme pH values can inhibit the enzymatic processes required for degradation.

Moisture and Water Availability: In soil environments, water is essential for microbial life and for dissolving and transporting the substrate to the microorganisms. Both excessively dry and waterlogged (anaerobic) conditions can limit aerobic biodegradation.

Nutrient Availability: The availability of essential nutrients, such as nitrogen and phosphorus, can be a limiting factor for microbial growth and, consequently, for the biodegradation of organic compounds.

Sorption and Desorption Dynamics in Environmental Media

Adsorption to Mineral Surfaces and Organic Matter

As an anionic surfactant, this compound's mobility and fate in soil and sediment are significantly controlled by sorption processes. The primary environmental sorbents for this compound are soil organic matter and mineral surfaces, particularly those with a positive or variable charge, such as iron and aluminum oxides. rice.edu

Adsorption to Organic Matter: The nonpolar butoxyethyl portion of the molecule can interact with soil organic matter (humic and fulvic acids) through hydrophobic interactions. This is a key mechanism for the retention of many organic chemicals in soil. bohrium.com

Adsorption to Mineral Surfaces: The negatively charged sulphate headgroup dictates the interaction with mineral surfaces.

Repulsion from Negatively Charged Surfaces: In many temperate soils, clay minerals (like montmorillonite) and quartz (silica) have a net negative surface charge at typical environmental pH levels. This results in electrostatic repulsion, which limits the adsorption of the anionic sulphate group. rice.edu

Attraction to Positively Charged Surfaces: In acidic soils or on the surfaces of iron and aluminum oxides (e.g., goethite, gibbsite), which can have a positive surface charge at lower pH, electrostatic attraction can lead to significant adsorption.

Influence of pH and Ionic Strength on Sorption Processes

The sorption of an ionizable compound like this compound is highly sensitive to the chemistry of the surrounding aqueous phase, specifically its pH and ionic strength.

Influence of pH: The pH of the soil solution is a master variable controlling the surface charge of key mineral sorbents. Iron and aluminum oxides possess a variable surface charge that is dependent on pH. The pH at which the net surface charge is zero is known as the point of zero charge (PZC).

At pH < PZC: The mineral surface has a net positive charge, leading to strong electrostatic attraction and increased adsorption of the anionic this compound.

At pH > PZC: The mineral surface develops a net negative charge, leading to electrostatic repulsion and decreased adsorption. researchgate.net

For example, the PZC of goethite (an iron oxide) is around pH 8. Therefore, in acidic to neutral soils, goethite surfaces are positively charged and act as effective sorbents for anionic compounds.

Influence of Ionic Strength: Ionic strength, or the concentration of dissolved salts in the soil water, also modulates sorption. An increase in ionic strength can have two competing effects:

Competition: Anions in the soil solution (e.g., chloride, nitrate) can compete with the sulphate headgroup for positively charged adsorption sites on mineral surfaces, potentially leading to decreased sorption.

Screening Effect: At higher ionic strengths, the dissolved ions can screen the electrostatic repulsion between the anionic surfactant and a negatively charged surface. This "compresses the electrical double layer," reducing repulsive forces and potentially allowing for increased adsorption, although this effect is generally less dominant than electrostatic attraction/repulsion. For glyphosate, another anion, an increase in salt concentration was found to increase its adsorption onto ferrihydrite. nih.gov

Parameter Effect on Mineral Surface Charge (e.g., Iron Oxides) Expected Impact on this compound Sorption
Decreasing pH (more acidic) Surface becomes more positively charged researchgate.netIncreased adsorption due to electrostatic attraction
Increasing pH (more alkaline) Surface becomes more negatively charged researchgate.netDecreased adsorption due to electrostatic repulsion
Increasing Ionic Strength Compresses electrical double layer, screens chargesVariable; can decrease sorption through competition or increase it by reducing repulsion

Advanced Analytical Methodologies for 2 Butoxyethyl Hydrogensulphate Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for isolating 2-Butoxyethyl hydrogensulphate from complex biological or environmental matrices. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and the need for derivatization.

Gas Chromatography (GC) Applications for Volatile Derivatives

Due to its low volatility, this compound is not directly amenable to analysis by gas chromatography (GC). Therefore, a crucial prerequisite for its GC analysis is a derivatization step to convert it into a more volatile and thermally stable compound. This process typically involves the chemical modification of the polar functional groups.

A common derivatization strategy is silylation, where active hydrogen atoms are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used for this purpose. The resulting TMS derivative of this compound exhibits increased volatility, making it suitable for GC separation. The derivatized sample is then introduced into the GC system, where it is separated on a capillary column, typically with a nonpolar stationary phase like a DB-5MS. Detection is commonly achieved using a mass spectrometer (MS), providing both identification and quantification capabilities.

Hypothetical GC-MS Parameters for TMS-Derivatized this compound:

ParameterValue
GC Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Initial 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)
Carrier Gas Helium at 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500
Expected Retention Time 10 - 15 min (dependent on exact conditions)

This table is illustrative and based on typical conditions for similar derivatized compounds.

Liquid Chromatography (LC) for Direct Analysis

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is well-suited for the direct analysis of polar and non-volatile compounds like this compound, thus circumventing the need for derivatization. When coupled with mass spectrometry (LC-MS or LC-MS/MS), it provides a powerful tool for both quantification and structural confirmation.

For the separation of a polar and ionic compound such as this compound, several LC modes can be employed. Reversed-phase (RP) chromatography with C18 columns can be used, often with the addition of an ion-pairing reagent to the mobile phase to improve retention and peak shape. Ion-pair reagents, such as tetraalkylammonium salts, form a neutral complex with the negatively charged sulfate (B86663) group, which can then be retained on the nonpolar stationary phase.

Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option for highly polar compounds. In HILIC, a polar stationary phase (e.g., bare silica (B1680970) or with bonded polar functional groups) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a smaller amount of aqueous buffer. This allows for the retention of polar analytes that would elute in or near the void volume in reversed-phase chromatography.

Illustrative LC-MS/MS Parameters for this compound:

ParameterValue
LC Column HILIC column (e.g., silica, amide), 100 mm x 2.1 mm ID, 3 µm particle size
Mobile Phase A 10 mM Ammonium (B1175870) Acetate (B1210297) in Water
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 min
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MS/MS Transition Precursor ion → Product ion (specific m/z values to be determined)

This table is a representative example of a HILIC-MS/MS method for a polar analyte.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous determination of molecular structure. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

In a ¹H NMR spectrum, the chemical shifts of the protons can confirm the butoxy and ethyl groups, while the coupling patterns reveal the connectivity between adjacent protons. Similarly, the ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, with their chemical shifts being indicative of their bonding environment (e.g., ether linkage, sulfated carbon). Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further establish the connectivity between protons and carbons, providing definitive structural confirmation.

Predicted NMR Data for this compound:

Atom¹H Chemical Shift (δ, ppm) (Predicted)¹³C Chemical Shift (δ, ppm) (Predicted)
CH₃-CH₂-CH₂-CH₂-O-~0.9 (triplet)~14
CH₃-CH₂-CH₂-CH₂-O-~1.4 (sextet)~19
CH₃-CH₂-CH₂-CH₂-O-~1.6 (quintet)~32
CH₃-CH₂-CH₂-CH₂-O-~3.5 (triplet)~70
-O-CH₂-CH₂-OSO₃H~3.7 (triplet)~68
-O-CH₂-CH₂-OSO₃H~4.2 (triplet)~75

This table contains predicted values based on the structure and typical chemical shifts for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a molecule, as well as for its quantification at trace levels. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides exceptional selectivity and sensitivity.

For this compound, electrospray ionization (ESI) in the negative ion mode is particularly effective, as it readily forms the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement of this ion, which can be used to confirm its elemental formula.

Tandem mass spectrometry (MS/MS) is a powerful tool for structural confirmation. The [M-H]⁻ precursor ion is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing a high degree of confidence in the identification of this compound. The fragmentation would likely involve the cleavage of the sulfate group and fragmentation of the butoxyethyl chain.

Hypothetical ESI-MS/MS Fragmentation Data for this compound:

Ionm/z (Hypothetical)Description
[M-H]⁻ 197.05Precursor Ion
[SO₃]⁻ 80Fragment ion corresponding to the sulfite (B76179) radical anion
[HSO₄]⁻ 97Fragment ion corresponding to the bisulfate anion
[M-H-C₄H₈]⁻ 141.01Fragment ion from the loss of butene

This table is illustrative and shows potential fragmentation pathways. Actual m/z values would need to be confirmed experimentally.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. Both techniques probe the vibrational modes of the chemical bonds within the molecule.

The IR and Raman spectra of this compound would be expected to show characteristic bands for the C-H stretching and bending vibrations of the alkyl chain, the C-O-C stretching of the ether linkage, and, most importantly, the vibrations of the sulfate group. The sulfate group (SO₄) has several characteristic vibrational modes. The symmetric and asymmetric S-O stretching vibrations typically appear as strong bands in the IR spectrum. Raman spectroscopy is also sensitive to these vibrations. The presence and positions of these characteristic bands can confirm the presence of the key functional groups in this compound.

Characteristic Vibrational Frequencies for this compound Functional Groups:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C-H (alkyl) Stretching2850 - 3000
C-H (alkyl) Bending1350 - 1470
C-O-C (ether) Asymmetric Stretching1070 - 1150
S=O (sulfate) Asymmetric Stretching1210 - 1260
S=O (sulfate) Symmetric Stretching1030 - 1080
S-O (sulfate) Stretching800 - 900

This table provides typical ranges for the vibrational frequencies of the specified functional groups.

Electrochemical Detection Approaches

Direct electrochemical detection of organosulfates like this compound is an emerging area of research. While specific methods for this compound are not extensively documented, techniques developed for structurally similar sulfated molecules demonstrate significant potential. One of the most promising approaches involves ion-transfer voltammetry at a liquid-liquid interface.

Research on sulfated carbohydrates has shown that detection can be achieved at an array of microinterfaces between an aqueous solution and an organogel. nih.gov In this method, the transfer of the anionic analyte across the interface is driven by an applied potential, generating a measurable current. The success of this technique is highly dependent on the composition of the organic phase; for instance, the choice of the organic electrolyte cation is critical. Studies on sucrose (B13894) octasulfate revealed that using a lipophilic cation like tetradodecylammonium (TDDA+) or tridodecylmethylammonium (TDMA+) in the organic phase facilitates the interfacial transfer and allows for a distinct voltammetric signal. nih.gov By coupling this with an electroadsorption step, where the analyte is accumulated at the interface before the measurement scan, techniques like ion-transfer adsorptive stripping voltammetry can achieve very low detection limits, potentially in the sub-micromolar range. nih.gov

Another potential strategy involves the use of chemically modified electrodes. While not yet applied to this compound, sensors fabricated by modifying glassy carbon electrodes (GCE) with nanocomposites have shown success in detecting other organic molecules. mdpi.com A hypothetical sensor for this compound could involve a GCE modified with a material designed to have a high affinity for the sulfate head group, thereby preconcentrating the analyte at the electrode surface and enhancing the electrochemical response, which could be monitored using techniques like cyclic voltammetry (CV) or square-wave voltammetry. mdpi.com

Table 1: Potential Electrochemical Methodologies for this compound
MethodologyPrincipleKey ParametersPotential AdvantagesReference
Ion-Transfer Adsorptive Stripping VoltammetryAnalyte transfer across a liquid-liquid interface, facilitated by a lipophilic cation, followed by a stripping scan.Organic phase electrolyte cation (e.g., TDMA+), electroadsorption time, scan rate.High sensitivity, low detection limits (sub-µM). nih.gov
Voltammetry with Chemically Modified ElectrodesAdsorption and electrochemical reaction (oxidation/reduction) of the analyte at a specifically designed electrode surface.Electrode modifier material, pH of supporting electrolyte, voltammetric technique (CV, SWV).High selectivity, potential for miniaturization and field use. mdpi.com

Sample Preparation Strategies for Environmental and Reaction Mixture Analysis

Effective sample preparation is crucial for removing interfering matrix components and concentrating the target analyte to levels suitable for instrumental analysis. For a polar, anionic compound like this compound, specific extraction and derivatization procedures are required to ensure accurate and reproducible results.

Solid-Phase Extraction (SPE) is a highly effective technique for isolating organosulfates from complex aqueous samples. nih.gov Research on atmospheric aerosols has demonstrated the utility of mixed-mode anion-exchange (MAX) cartridges, which combine both reversed-phase and anion-exchange properties. nih.gov This dual retention mechanism is ideal for this compound, as the reversed-phase sorbent can retain the butoxyethyl portion while the anion-exchanger strongly binds the negatively charged sulfate group. This allows for a rigorous washing procedure to remove neutral, polar, and cationic interferences, followed by selective elution of the organosulfate fraction. nih.gov SPE has also been successfully used to separate organosulfates from high concentrations of inorganic sulfate, which can interfere with certain analytical methods. acs.org

Another viable method is ion-pair extraction. This technique is particularly useful when isolating alkyl sulfates from complex biological or protein-rich solutions. nih.gov In this approach, a cationic ion-pairing reagent, such as tetrabutylammonium (B224687), is added to the sample. This reagent forms a neutral, hydrophobic ion pair with the anionic this compound, which can then be efficiently extracted from the aqueous phase into an organic solvent.

Table 2: Comparison of Extraction Techniques for this compound
TechniquePrincipleTypical Sorbent/ReagentAdvantagesReference
Solid-Phase Extraction (SPE)Analyte is retained on a solid sorbent while matrix passes through.Mixed-Mode Anion Exchange (MAX) cartridges.High selectivity, effective removal of interferences, good concentration factor. nih.gov
Ion-Pair ExtractionFormation of a neutral ion pair with a counter-ion, followed by liquid-liquid extraction.Cationic reagents like tetrabutylammonium hydroxide (B78521).Effective for complex matrices, simple one-step procedure. nih.gov

Derivatization is a chemical modification process used to improve the analytical properties of a compound, such as its volatility for gas chromatography (GC) or its detectability for methods like HPLC-UV. libretexts.orgresearchgate.net Direct analysis of highly polar organosulfates by GC is often challenging.

A common strategy for analyzing alcohol sulfates involves a two-step process: hydrolysis followed by derivatization. researchgate.net First, the this compound is hydrolyzed, typically under acidic or enzymatic conditions, to cleave the sulfate ester bond and yield 2-Butoxyethanol (B58217). The resulting alcohol is then derivatized to increase its volatility and thermal stability for GC analysis. researchgate.net Silylation, which involves reacting the hydroxyl group with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used method. researchgate.net It is important to note, however, that some derivatization protocols, particularly trimethylsilylation, may cause degradation of the parent organosulfate if not carefully optimized. acs.org

For liquid chromatography, derivatization can be employed to attach a chromophore or fluorophore to the molecule, enhancing detection by UV-Vis or fluorescence detectors. A method developed for alkyl ether sulfates uses 2-furoyl chloride as a derivatizing reagent, which reacts with the parent molecule to create a derivative with a strong UV absorbance, allowing for sensitive detection by HPLC-UV. researchgate.net

Table 3: Potential Derivatization Strategies for this compound
StrategyTarget AnalyteReagent(s)Analytical TechniqueAdvantageReference
Hydrolysis & Silylation2-Butoxyethanol (post-hydrolysis)1. H+/Enzyme (hydrolysis) 2. BSTFA (silylation)GC-MS, GC-FIDIncreases volatility and thermal stability for GC analysis. researchgate.net
AcylationThis compound2-Furoyl chlorideHPLC-UVAdds a strong UV chromophore for enhanced detection. researchgate.net
Alkylation (Esterification)2-Butoxyethanol (post-hydrolysis)Pentafluorobenzyl bromide (PFB-Br)GC-ECDCreates a derivative with high response on an Electron Capture Detector (ECD). libretexts.org

Interfacial Phenomena and Solution Chemistry of 2 Butoxyethyl Hydrogensulphate

Surface Activity and Micellization Behavior

2-Butoxyethyl hydrogensulphate is an anionic surfactant characterized by a butyl (C4) hydrophobic tail linked to a hydrophilic sulfate (B86663) head group via an ethylene (B1197577) oxide (E1) spacer. This molecular architecture dictates its surface-active properties and its tendency to self-assemble in aqueous solutions.

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. wikipedia.org Below the CMC, this compound is expected to exist primarily as individual ions (monomers) at the air-water interface and within the bulk solution. As the concentration increases and approaches the CMC, the surface becomes saturated with monomers, leading to a significant reduction in surface tension. wikipedia.org Above the CMC, the addition of more surfactant results in the formation of micelles, and the surface tension of the solution remains relatively constant. wikipedia.org

The determination of the CMC for surfactants like this compound can be accomplished through various experimental techniques, including:

Tensiometry: Measuring the surface tension of solutions at varying surfactant concentrations. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.

Conductivity Measurements: Monitoring the electrical conductivity of the surfactant solution. A distinct change in the slope of the conductivity versus concentration plot indicates the onset of micelle formation.

Spectroscopic Methods: Utilizing fluorescent or UV-Vis probes that exhibit a change in their spectral properties upon partitioning into the hydrophobic micellar core.

A hypothetical representation of CMC determination for a short-chain alkyl ether sulfate using surface tensiometry is presented in the interactive table below.

Concentration (mM)Surface Tension (mN/m)
172.0
1065.0
5050.0
10040.0
20035.0
30034.8
40034.7
50034.6

Note: This table contains illustrative data for a generic short-chain alkyl ether sulfate and is not experimental data for this compound.

Interfacial tension is the force per unit length existing at the interface between two immiscible liquid phases, such as oil and water. Surfactants, including this compound, are effective at reducing this interfacial tension by adsorbing at the oil-water interface, with their hydrophobic tails penetrating the oil phase and their hydrophilic head groups remaining in the aqueous phase. This reduction in interfacial tension is crucial for the formation and stabilization of emulsions.

The effectiveness of an alkyl ether sulfate in reducing interfacial tension is dependent on its structure. While specific data for this compound is scarce, studies on similar surfactants indicate that the efficiency of interfacial tension reduction is influenced by the alkyl chain length. bohrium.com Shorter-chain surfactants generally exhibit a higher CMC and may be less efficient at lowering interfacial tension to ultra-low values compared to their longer-chain counterparts. However, they can still significantly reduce the interfacial tension between oil and water, making them useful in various applications.

Emulsification and Solubilization Mechanisms

The ability of this compound to form micelles above its CMC allows it to act as an effective agent for emulsification and solubilization.

Emulsification is the process of dispersing one liquid in another immiscible liquid. This compound facilitates this by reducing the interfacial tension between the two phases and forming a protective layer around the dispersed droplets, preventing their coalescence. The hydrophilic sulfate head groups orient towards the aqueous phase, while the butoxyethyl tails extend into the oil phase, creating a stable interfacial film. The emulsifying properties of alkyl ether sulfates are widely utilized in various industrial formulations. ci.guide

Solubilization is the phenomenon by which water-insoluble or sparingly soluble substances are dissolved in an aqueous medium containing surfactants. taylorandfrancis.com The hydrophobic core of the micelles formed by this compound provides a microenvironment where nonpolar molecules, such as oils and dyes, can be incorporated. chalmers.se The solubilization capacity is dependent on the concentration of micelles in the solution and the nature of the substance being solubilized. For nonpolar compounds, solubilization is expected to increase with an increase in the alkyl chain length of the surfactant due to a larger hydrophobic core in the micelles. taylorandfrancis.com

Colloidal Interactions and Stabilization Properties

The stability of colloidal dispersions, such as emulsions and suspensions, containing this compound is governed by a balance of attractive (van der Waals) and repulsive forces between the dispersed particles or droplets. As an anionic surfactant, the micelles and the adsorbed layers of this compound impart a negative charge to the surface of the dispersed phase. This results in electrostatic repulsion between the particles, creating an energy barrier that prevents their aggregation and contributes to the long-term stability of the colloid. mdpi.com

Influence of Solution Conditions (pH, Ionic Strength, Temperature) on Solution Behavior

The solution behavior of this compound, like other ionic surfactants, is sensitive to changes in the surrounding environment.

pH: As a salt of a strong acid (sulfuric acid) and an alcohol, the charge on the sulfate head group of this compound is largely independent of pH over a wide range. Unlike surfactants with weakly acidic or basic head groups, its CMC and surface activity are not expected to change significantly with variations in pH. mdpi.comacs.orgnih.gov

Ionic Strength: The addition of electrolytes (salts) to a solution of an ionic surfactant like this compound can have a pronounced effect on its micellization behavior. The added ions can screen the electrostatic repulsion between the charged head groups in the micelles. nih.gov This reduction in repulsion allows the surfactant monomers to aggregate more easily, leading to a decrease in the CMC and often an increase in the micelle aggregation number. taylorandfrancis.com This effect is generally more pronounced for divalent cations compared to monovalent cations.

Temperature: The effect of temperature on the CMC of ionic surfactants is often complex and can exhibit a U-shaped behavior. scialert.netsemanticscholar.org Typically, the CMC initially decreases with increasing temperature to a minimum value and then increases with a further rise in temperature. scialert.netsemanticscholar.org This behavior is a result of the interplay between the temperature-dependent hydration of the hydrophilic head group and the disruption of the structured water around the hydrophobic tail. For short-chain alkyl ether sulfates, an increase in temperature generally leads to a decrease in the CMC, indicating that micellization is favored at higher temperatures within a certain range. semanticscholar.orgresearchgate.net

Theoretical and Computational Studies on 2 Butoxyethyl Hydrogensulphate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties of a molecule. These calculations can predict molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding a molecule's stability and reactivity. 66.39.60acs.org

The flexible butoxyethyl chain of 2-Butoxyethyl hydrogensulphate allows it to adopt numerous spatial arrangements, or conformations. Energy minimization and conformational analysis are computational techniques used to identify the most stable three-dimensional structures of the molecule. By systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation, a potential energy surface can be mapped out. The conformations corresponding to the lowest energy minima are the most likely to be populated.

These calculations typically employ methods like molecular mechanics or, for higher accuracy, quantum mechanical methods such as Density Functional Theory (DFT). The results of a conformational analysis are crucial for understanding how the molecule interacts with its environment and with other molecules.

Illustrative Conformational Energy Profile

Dihedral Angle (O-C-C-O) Relative Energy (kJ/mol)
0° (syn-periplanar) 25.0
60° (syn-clinal/gauche) 5.2
120° (anti-clinal) 15.8

This table presents hypothetical data for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide significant information about the molecule's reactivity.

For this compound, the HOMO is expected to be localized around the negatively charged sulphate group, indicating its nucleophilic character. The LUMO, on the other hand, would represent the region most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap suggests higher reactivity.

Quantum chemical calculations can precisely determine the energies and shapes of the HOMO and LUMO, allowing for predictions of how this compound will behave in chemical reactions.

Illustrative Frontier Orbital Energies

Molecular Orbital Energy (eV) Description
LUMO 1.5 Indicates regions susceptible to nucleophilic attack.
HOMO -8.2 Localized on the sulphate group, indicating nucleophilic character.

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Solution Behavior and Interactions

While quantum chemistry is excellent for describing the electronic properties of single molecules, Molecular Dynamics (MD) simulations are better suited for studying the behavior of molecules in a condensed phase, such as in an aqueous solution. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

Like other surfactants, this compound is expected to self-assemble into larger structures, such as micelles, in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). MD simulations are a powerful tool for investigating this process at a molecular level. nih.govacs.org

By simulating a system containing many surfactant molecules and water, researchers can observe the spontaneous formation of micelles. nih.govacs.org These simulations can provide detailed information about the size, shape, and structure of the micelles, as well as the dynamics of individual surfactant molecules entering and leaving the micelle. Such studies have been performed on similar surfactants like sodium lauryl ether sulphate (SLES) to understand their aggregation behavior. nih.govacs.orgnih.gov

Illustrative Micelle Properties from MD Simulations

Property Value
Aggregation Number 50-80 molecules
Micelle Radius 2.0-2.5 nm

This table presents hypothetical data based on typical values for similar surfactants for illustrative purposes.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions involving this compound. For instance, the hydrolysis of the sulphate ester bond is an important degradation pathway. Quantum chemical methods can be used to model the reaction pathway, including the structures of reactants, transition states, and products.

By calculating the energies of these species, the activation energy for the reaction can be determined, providing insight into the reaction rate. This approach allows for a detailed understanding of the factors that influence the stability and degradation of the molecule, such as pH and temperature.

Illustrative Calculated Activation Energy for Hydrolysis

Reaction Step Calculated Activation Energy (kJ/mol)

This table presents hypothetical data for illustrative purposes.

Transition State Analysis for Hydrolysis and Degradation

The hydrolysis of sulphate esters, such as this compound, is a crucial process in their environmental fate and persistence. Computational studies on simpler alkyl sulphates suggest that the hydrolysis can proceed through different mechanisms, primarily depending on the pH of the environment.

In alkaline conditions, the hydrolysis of sulphate esters is proposed to occur via a concerted (SN2-like) mechanism. nih.govacs.org Computational modeling of diaryl sulphate diesters and benzene (B151609) arylsulphonates indicates that the reaction proceeds through a single transition state rather than a stable intermediate. nih.govnih.gov In this transition state, there is a partial formation of the bond with the incoming nucleophile (a hydroxide (B78521) ion) and partial cleavage of the S-O bond to the leaving group (the 2-butoxyethanol (B58217) moiety in this case). nih.gov The geometry of the sulphur atom in the transition state is expected to be trigonal bipyramidal.

Under acidic conditions, the mechanism is likely to involve protonation of one of the non-bridging oxygen atoms of the sulphate group. acs.org This protonation makes the sulphur atom more electrophilic and facilitates the nucleophilic attack by a water molecule. Molecular orbital studies on sulphate esters suggest that this protonation is a key step, and the subsequent nucleophilic substitution can have a low activation barrier. acs.org

For this compound, the presence of the ether linkage in the butoxyethyl group could potentially influence the stability of the transition state through electronic effects, although detailed computational studies would be needed to quantify this. The general consensus from studies on related compounds is that the hydrolysis of sulphate monoesters proceeds through concerted pathways with transition states that have a dissociative character, meaning there is significant bond cleavage to the leaving group. nih.gov

Table 1: Postulated Transition State Characteristics for the Hydrolysis of this compound (Based on Analogous Compounds)

Condition Proposed Mechanism Key Features of the Transition State
AlkalineConcerted (SN2-like)Trigonal bipyramidal geometry at the sulphur atom; Partial bond formation with hydroxide; Advanced bond cleavage to the 2-butoxyethanol leaving group. nih.gov
AcidicProton-assisted nucleophilic attackProtonation of a non-bridging oxygen; Increased electrophilicity of the sulphur atom; Nucleophilic attack by water. acs.org

This table is generated based on theoretical studies of analogous sulphate esters and represents a scientifically inferred model for this compound.

Kinetic Modeling Based on Theoretical Parameters

Kinetic modeling of the degradation of this compound can be approached by applying theoretical parameters derived from computational chemistry. While specific experimental kinetic data for this compound is scarce, models can be built based on the principles of transition state theory and the calculated activation energies for the hydrolysis reaction under various conditions.

The rate constant (k) for the hydrolysis can be estimated using the Arrhenius equation or the Eyring equation, which incorporates thermodynamic parameters of the transition state. Density Functional Theory (DFT) calculations are a common method to determine the geometries and energies of reactants, transition states, and products, from which the activation energy (Ea) and other thermodynamic parameters can be derived. acs.org

For instance, studies on the hydrolysis of monomethyl sulphate have shown that the rate of hydrolysis is sensitive to both pH and temperature. pnas.orgnih.gov Extrapolating from these findings, a kinetic model for this compound would need to account for:

pH-dependent rate constants: Separate rate expressions for acidic, neutral, and alkaline hydrolysis would be necessary.

Temperature dependence: The Arrhenius equation can be used to model the effect of temperature on the reaction rate, with the activation energy being a key parameter obtained from computational studies.

Solvent effects: The polarity of the solvent can influence the stability of the transition state and thus the reaction rate. Continuum solvent models are often used in computational studies to account for these effects. acs.org

A simplified pseudo-first-order kinetic model for the degradation in a specific condition (e.g., constant pH and temperature) can be expressed as:

Rate = k[this compound]

Where the rate constant 'k' would be a function of temperature and pH, with parameters that could be estimated through computational analysis of the transition states.

Table 2: Theoretical Parameters for Kinetic Modeling of this compound Hydrolysis (Illustrative, based on analogous compounds)

Parameter Significance in Kinetic Model Method of Theoretical Estimation
Activation Energy (Ea)Determines the temperature sensitivity of the reaction rate.DFT calculations of the energy difference between the reactant and the transition state. acs.org
Gibbs Free Energy of Activation (ΔG‡)Relates the rate constant to the thermodynamic stability of the transition state.Calculated from the electronic energy and vibrational frequencies obtained from DFT.
Pre-exponential Factor (A)Represents the frequency of collisions in the correct orientation.Can be estimated from transition state theory calculations.

This table provides an illustrative framework for the parameters that would be essential for a kinetic model of this compound degradation, based on established computational methodologies for similar compounds.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Focusing on non-toxicological properties)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a compound to its activity or properties. For this compound, QSPR models can be developed to predict various non-toxicological physicochemical properties that are important for its environmental fate and industrial applications.

Due to the absence of specific QSAR/QSPR studies for this compound, this section will discuss the potential application of these modeling techniques based on studies of structurally related compounds like other surfactants and glycol ethers. nih.govmdpi.com

The development of a QSPR model involves the calculation of molecular descriptors that quantify different aspects of the chemical structure. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Calculated using quantum mechanics, providing information about the electronic properties of the molecule.

Constitutional descriptors: Simple counts of atoms, bonds, and functional groups.

For a molecule like this compound, which has both a hydrophobic alkyl chain and a polar sulphate head, QSPR models could be particularly useful for predicting properties such as:

Critical Micelle Concentration (CMC): The concentration at which surfactant molecules begin to form micelles.

Surface tension: The tendency of a liquid to shrink into the minimum surface area possible.

Cloud point: The temperature at which a nonionic surfactant becomes insoluble in water.

n-Octanol-water partition coefficient (log P): A measure of a chemical's lipophilicity.

For example, a QSPR model for the cloud point of nonionic surfactants has been developed using descriptors such as the relative molecular weight and topological indices. mdpi.com Similarly, for this compound, descriptors like the number of carbon atoms in the alkyl chain, the presence of the ether linkage, and quantum-chemical parameters related to the polarity of the sulphate group would likely be important.

A general form of a multilinear regression QSPR model can be expressed as:

Property = c0 + c1D1 + c2D2 + ... + cnDn

Where 'Property' is the physicochemical property being predicted, D1, D2, ..., Dn are the molecular descriptors, and c0, c1, c2, ..., cn are the regression coefficients determined from a training set of molecules.

Table 3: Potential Molecular Descriptors for QSPR Modeling of this compound (Non-toxicological Properties)

Descriptor Type Specific Descriptor Example Relevance to Physicochemical Properties
TopologicalWiener IndexRelates to molecular branching and size, can influence properties like boiling point and viscosity.
ConstitutionalNumber of ether oxygensThe presence of the ether group can affect water solubility and hydrogen bonding capacity.
Quantum-ChemicalDipole momentInfluences intermolecular interactions and properties like solubility and surface tension.
GeometricalMolecular surface areaRelated to the interaction of the molecule with its environment, affecting properties like partition coefficients.

This table showcases a selection of molecular descriptors that would likely be relevant for building QSPR models for the non-toxicological properties of this compound, based on established practices in the field.

Chemical Process Engineering and Industrial Applications of 2 Butoxyethyl Hydrogensulphate Mechanistic/process Focus

Role as an Intermediate in Chemical Synthesis

2-Butoxyethyl hydrogensulphate primarily serves as a crucial intermediate in the production of its corresponding sodium salt, sodium 2-butoxyethyl sulfate (B86663). This transformation is a key step in manufacturing anionic surfactants, which are valued for their cleaning and foaming properties. The synthesis of this compound involves the sulfation of 2-butoxyethanol (B58217). In this reaction, the hydroxyl group of 2-butoxyethanol reacts with a sulfonating agent, most commonly sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H).

The resulting this compound is a sulfuric acid ester. Due to its acidic nature and inherent instability in its free form, it is typically neutralized in situ or immediately following its synthesis to produce the more stable and commercially useful sodium salt. This salt is a prominent member of the alkyl ether sulfate class of surfactants.

The general chemical transformation can be represented as follows:

Sulfation of 2-Butoxyethanol: CH₃(CH₂)₃OCH₂CH₂OH + SO₃ → CH₃(CH₂)₃OCH₂CH₂OSO₃H

Neutralization: CH₃(CH₂)₃OCH₂CH₂OSO₃H + NaOH → CH₃(CH₂)₃OCH₂CH₂OSO₃Na + H₂O

The properties of the final surfactant product are heavily influenced by the structure of the 2-butoxyethyl group, which provides a balance of hydrophilic (ether and sulfate groups) and hydrophobic (butyl group) characteristics.

Fundamental Principles of its Application in Wetting and Detergency

The utility of surfactants derived from this compound in wetting and detergency is rooted in their amphiphilic molecular structure. This structure allows them to effectively interact with both polar (water) and non-polar (oils, grease, soil) substances.

Surface Energetics and Substrate Interactions

The performance of a wetting agent is determined by its ability to lower the surface tension of a liquid and the interfacial tension between the liquid and a solid surface. This facilitates the spreading of the liquid across the surface. The sodium salt of this compound, like other alkyl ether sulfates, achieves this by adsorbing at the air-water and solid-water interfaces.

At the air-water interface, the hydrophobic butyl and ethoxy groups orient towards the air, while the hydrophilic sulfate head group remains in the water. This disrupts the cohesive forces between water molecules, leading to a reduction in surface tension. When a droplet of the surfactant solution is placed on a solid substrate, the surfactant molecules adsorb onto the surface. The nature of this interaction depends on the polarity of the substrate. For hydrophobic surfaces, the hydrophobic tails of the surfactant molecules will adsorb, exposing the hydrophilic heads to the aqueous phase, thereby making the surface more wettable.

Table 1: General Surface Properties of Alkyl Ether Sulfates

Property Typical Value Range Influencing Factors
Surface Tension (at CMC) 30 - 40 mN/m Alkyl chain length, degree of ethoxylation

Note: These are typical values for the class of compounds and may not represent this compound specifically.

Mechanisms of Soil Dispersion and Removal

The process of detergency involves several key mechanisms by which soil is removed from a substrate and dispersed in the cleaning solution, preventing redeposition.

Wetting: As described above, the surfactant solution first needs to wet both the substrate and the soil.

Adsorption and Interfacial Tension Reduction: The surfactant molecules adsorb at the soil-water and substrate-water interfaces. This lowers the interfacial tension and helps to break the adhesion of the soil to the substrate.

Roll-up Mechanism: For liquid, oily soils, the reduction in interfacial tension can cause the oil droplet to "roll up" from the surface into a sphere, which is then more easily dislodged by mechanical action.

Micellar Solubilization: Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules aggregate to form micelles. These micelles have a hydrophobic core and a hydrophilic shell. Oily and greasy soils can be encapsulated within the hydrophobic core of the micelles and lifted from the surface into the bulk of the cleaning solution.

Dispersion and Prevention of Redeposition: Once the soil is removed from the substrate, the surfactant molecules adsorb onto the surface of the soil particles. The negatively charged sulfate head groups create electrostatic repulsion between the soil particles and between the soil and the substrate (which often carries a negative charge in aqueous solution). This repulsion keeps the soil particles suspended in the wash water and prevents them from redepositing onto the cleaned surface.

Optimization of Industrial Processes Involving this compound

The industrial production of this compound and its subsequent conversion to the sodium salt requires careful optimization of reaction conditions and purification processes to ensure high yield, purity, and cost-effectiveness.

Reaction Engineering Aspects in Continuous and Batch Processes

The sulfation of 2-butoxyethanol is a highly exothermic reaction that requires efficient heat removal to prevent side reactions and product degradation. Both continuous and batch processes are employed in industry, with continuous processes being favored for large-scale production due to better control over reaction parameters.

Continuous Processes: Falling film reactors are the most common type of reactor used for the continuous sulfation of alcohols. In this setup, a thin film of the liquid alcohol flows down the inner walls of a cooled reactor tube, while a stream of gaseous sulfur trioxide, diluted with dry air or nitrogen, flows concurrently. This configuration offers several advantages:

Excellent Heat Transfer: The high surface-area-to-volume ratio of the thin film allows for efficient removal of the heat of reaction.

Short Residence Time: The reaction is very fast, and the short contact time in the reactor minimizes the formation of byproducts.

Good Mass Transfer: The co-current flow of gas and liquid enhances the mass transfer of SO₃ into the liquid phase.

Batch Processes: For smaller production volumes, batch or semi-batch reactors may be used. In a batch process, the alcohol is charged into a stirred, jacketed reactor, and the sulfonating agent is added gradually. Cooling is provided through the reactor jacket and sometimes internal cooling coils. While simpler in setup, batch processes can be more challenging to control in terms of temperature, leading to a higher potential for side reactions and darker-colored products.

Table 2: Comparison of Continuous and Batch Sulfation Processes

Parameter Continuous Falling Film Reactor Batch Stirred Tank Reactor
Heat Transfer Excellent Good to Moderate
Temperature Control Precise More challenging
Residence Time Short and well-defined Longer and variable
Product Quality High, consistent Can be variable
Scale of Production Large Small to Medium
Process Control More complex Simpler

| Byproduct Formation | Minimized | Higher potential |

Key parameters to optimize in both processes include the molar ratio of SO₃ to alcohol (typically a slight excess of SO₃ is used), the reaction temperature, and the concentration of SO₃ in the gas stream.

Separation and Purification Technologies

Following the sulfation reaction, the resulting this compound is an acidic and unstable intermediate. It is immediately neutralized with a base, typically sodium hydroxide (B78521), to form the more stable sodium salt. This neutralization step is also exothermic and requires cooling.

The crude neutralized product contains the desired sodium 2-butoxyethyl sulfate, as well as unreacted alcohol, water, and inorganic salts such as sodium sulfate (a byproduct of the reaction and neutralization). The purification process aims to remove these impurities to meet the specifications for the final product.

Common separation and purification technologies include:

Extraction: Unreacted 2-butoxyethanol can be removed by solvent extraction.

Evaporation/Distillation: Water and any volatile solvents used in extraction are typically removed by evaporation or distillation under reduced pressure to avoid thermal degradation of the product.

Crystallization: In some cases, the product can be purified by crystallization, although this is less common for liquid surfactant products.

Filtration: To remove any solid impurities.

The final product is typically sold as an aqueous solution of a specific concentration. The choice of purification methods depends on the desired purity of the final product and the specific application.

Sustainable Chemistry Considerations in Production and Use

The pursuit of sustainable chemical processes is a critical component of modern industrial chemistry, guided by the twelve principles of green chemistry. For this compound, a comprehensive assessment of its environmental footprint necessitates a detailed examination of its production and use through the lens of these principles. However, it is important to note that specific research on green and sustainable methodologies for the synthesis and application of this compound is not extensively available in publicly accessible literature. Therefore, the following discussion is based on established green chemistry principles and sustainable practices applied to analogous chemical transformations, particularly sulfation reactions and the production of related alkyl sulfates.

Conventional Synthesis and Potential for Greener Alternatives

The traditional synthesis of alkyl hydrogen sulfates, including presumably this compound, often involves the reaction of the corresponding alcohol (2-butoxyethanol) with a strong sulfating agent such as chlorosulfonic acid or sulfur trioxide. These methods, while effective, present several environmental and safety challenges.

Challenges with Conventional Sulfation Agents:

Chlorosulfonic Acid: Reacts vigorously with water, releasing corrosive and toxic hydrogen chloride gas. It is also highly corrosive to many materials.

Sulfur Trioxide: A highly reactive and hazardous substance that requires specialized handling. Its reactions are often highly exothermic and can lead to side reactions and charring if not carefully controlled.

In line with the principles of designing safer chemicals and processes, research into alternative sulfating agents offers a promising avenue for the sustainable production of this compound.

Potential Green Sulfation Methods:

A number of alternative, less hazardous sulfating agents and methodologies have been explored for various substrates, which could potentially be adapted for the synthesis of this compound.

Sulfamic Acid: A stable, non-volatile, and less corrosive solid compared to chlorosulfonic acid and sulfur trioxide. Sulfation using sulfamic acid can often be carried out under milder conditions and sometimes in the absence of a solvent. researchgate.net The reaction of an alcohol with sulfamic acid produces the ammonium (B1175870) salt of the alkyl sulfate, which can then be acidified to yield the alkyl hydrogen sulfate.

Deep Eutectic Solvents (DES): Mixtures of sulfamic acid and urea (B33335) can form deep eutectic solvents, which can act as both the solvent and the sulfating agent. researchgate.net This approach eliminates the need for volatile organic solvents (VOCs), aligning with the principle of using safer solvents and auxiliaries. researchgate.netmdpi.com

Enzymatic Sulfation: Biocatalysis offers a highly specific and environmentally benign route to sulfation. Sulfotransferases are enzymes that catalyze the transfer of a sulfo group from a donor, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. researchgate.net While the industrial scale-up of enzymatic sulfation faces challenges related to enzyme cost and stability, it represents a long-term goal for sustainable chemical production. researchgate.net

Atom Economy and Waste Minimization

The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a key metric for assessing the sustainability of a chemical synthesis.

In the conventional synthesis of this compound using chlorosulfonic acid, the theoretical atom economy is not 100% due to the formation of hydrogen chloride as a byproduct.

Reaction with Chlorosulfonic Acid: C₄H₉OCH₂CH₂OH + ClSO₃H → C₄H₉OCH₂CH₂OSO₃H + HCl

In contrast, the reaction with sulfur trioxide has a theoretical atom economy of 100%, as all atoms of the reactants are incorporated into the desired product.

Reaction with Sulfur Trioxide: C₄H₉OCH₂CH₂OH + SO₃ → C₄H₉OCH₂CH₂OSO₃H

Waste minimization strategies would focus on:

Catalytic Processes: The development of solid acid catalysts could facilitate the sulfation reaction, potentially allowing for easier separation and reuse of the catalyst, thereby reducing waste. google.com

Process Intensification: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and selectivity, and consequently, less waste generation compared to batch processes. google.com

Use of Renewable Feedstocks

A significant aspect of sustainable chemistry is the utilization of renewable resources as starting materials. The synthesis of this compound relies on 2-butoxyethanol. Conventionally, 2-butoxyethanol is produced from petroleum-derived feedstocks, specifically through the reaction of n-butanol with ethylene (B1197577) oxide. nih.gov

A more sustainable approach would involve the production of 2-butoxyethanol from bio-based sources.

Bio-n-butanol: n-Butanol can be produced through the acetone-butanol-ethanol (ABE) fermentation of biomass.

Bio-ethylene Oxide: Ethylene can be produced from the dehydration of bioethanol, which is then oxidized to ethylene oxide.

By utilizing bio-derived 2-butoxyethanol, the carbon footprint of this compound production could be significantly reduced.

Biodegradability and Life Cycle Considerations

The environmental fate of this compound is a crucial factor in its sustainability profile. Alkyl sulfates, in general, are known to be readily biodegradable. nih.gov It is anticipated that this compound would also exhibit good biodegradability, breaking down into 2-butoxyethanol and inorganic sulfate. 2-Butoxyethanol itself is considered to be readily biodegradable. nih.gov

The following table summarizes the potential sustainable chemistry considerations for the production of this compound:

Sustainability Aspect Conventional Approach Potential Sustainable Alternative Relevant Green Chemistry Principle(s)
Sulfating Agent Chlorosulfonic acid, Sulfur trioxideSulfamic acid, Sulfamic acid-urea deep eutectic solvents, Enzymatic sulfationSafer Solvents and Auxiliaries, Design for Energy Efficiency, Use of Renewable Feedstocks (for enzymes)
Reaction Solvents Often requires volatile organic solventsSolvent-free conditions (e.g., with DES), Use of greener solvents (e.g., ionic liquids)Safer Solvents and Auxiliaries
Feedstock for 2-Butoxyethanol Petroleum-based (n-butanol and ethylene oxide)Bio-based (from fermentation of biomass and bio-ethanol)Use of Renewable Feedstocks
Process Technology Batch processingContinuous flow processing, Use of solid acid catalystsSafer Chemistry for Accident Prevention, Catalysis
Waste Management Neutralization of acidic byproducts, Disposal of spent catalystsCatalyst recycling, In-situ generation of reagentsPrevention, Atom Economy
End-of-Life -Design for DegradationDesign for Degradation

Emerging Research Frontiers and Future Perspectives for 2 Butoxyethyl Hydrogensulphate

Advanced Materials Science Applications Based on Interfacial Properties

As an anionic surfactant, 2-Butoxyethyl hydrogensulphate possesses the ability to reduce the surface tension between liquids or between a liquid and a solid. camachem.com This fundamental interfacial property is the basis for its potential in advanced materials science, beyond conventional cleaning applications. The specific molecular structure—a butyl group and a single ethoxy unit linked to a sulphate head—dictates its self-assembly behavior in solution.

Research on similar alkyl ether sulphates has shown that these molecules can form various aggregate structures, such as spherical or elongated micelles, and can transition between different liquid crystal phases (e.g., hexagonal, cubic, and lamellar) depending on concentration, temperature, and ionic strength. arxiv.orguniroma1.it The presence of hydrophobic impurities can also influence this self-assembly process. uniroma1.it

These self-assembly characteristics are critical for creating structured materials. Potential applications for this compound include:

Template for Nanomaterials: The micellar structures can act as templates for the synthesis of porous materials with controlled pore sizes, which have applications in catalysis and separation technologies.

Advanced Foams and Emulsions: Its effectiveness as a foaming and emulsifying agent can be harnessed in creating highly stable foams and emulsions for applications in food technology, cosmetics, and enhanced oil recovery. uniroma1.it

Drug Delivery Systems: The ability to form micelles allows for the encapsulation of hydrophobic molecules, suggesting a potential role in the development of drug delivery vehicles that can solubilize poorly water-soluble drugs.

Future research will likely involve detailed characterization of the phase behavior of this compound and how its unique structure influences its interfacial properties compared to other widely used ether sulphates. nih.govresearchgate.net

Integration into Bioremediation Technologies

The biodegradability of surfactants is a critical factor for their environmental acceptance and for their potential use in environmental technologies like bioremediation. Extensive research on SLES has demonstrated that it is readily biodegradable by a variety of microorganisms under both aerobic and anoxic (denitrifying) conditions. d-nb.infoinnospk.com Bacteria from genera such as Pseudomonas, Acinetobacter, and Klebsiella have been identified as effective degraders. ub.ac.idnih.gov The degradation can proceed via two main pathways: ether cleavage or ester cleavage, both of which ultimately lead to the mineralization of the compound. d-nb.info

Given its structural similarity, this compound is expected to be biodegradable through similar microbial pathways. This biodegradability is crucial for two reasons:

Low Environmental Persistence: It ensures that the compound does not persist in the environment after its use.

Application in Bioremediation: Its surfactant properties can be leveraged to enhance the cleanup of sites contaminated with hydrophobic pollutants, such as petroleum hydrocarbons.

By lowering the interfacial tension between oil and water, this compound can increase the solubility and bioavailability of these contaminants, making them more accessible to degrading microorganisms. This process is a key aspect of surfactant-enhanced bioremediation. Furthermore, research has shown that introducing a bacterial consortium capable of degrading SLES can significantly accelerate its removal from contaminated soils, a technique known as bioaugmentation. frontiersin.org A study on the related compound tris(2-butoxyethyl) phosphate (B84403) also found that earthworms could enhance its bioremediation by releasing degrading microbes into the soil. nih.gov

Bioremediation AspectFinding for Alkyl Ether SulphatesImplication for this compound
Biodegradability Readily degraded by diverse bacteria (e.g., Pseudomonas stutzeri, Aeromonas hydrophila). d-nb.info Half-life in soil can range from 8 to 46 days. frontiersin.orgExpected to be biodegradable, preventing long-term environmental accumulation.
Degradation Pathways Occurs via ether cleavage or ester cleavage, releasing sulfate (B86663). d-nb.infoub.ac.idSimilar metabolic pathways are likely, facilitating its breakdown into simpler, non-toxic compounds.
Surfactant-Enhanced Remediation Used to increase the bioavailability of hydrophobic pollutants to microbes.Can be used to mobilize and solubilize contaminants like oil and grease in soil and water systems.
Bioaugmentation Inoculation with specific bacterial consortia significantly improves degradation rates in soil. frontiersin.orgTargeted microbial treatments could be developed to rapidly clean up potential spills or industrial effluents.

Interdisciplinary Research with Green Chemistry Principles

The future of this compound is intrinsically linked to the principles of green and sustainable chemistry. nih.govherts.ac.uk An interdisciplinary approach is required to fully realize its potential as an environmentally benign and effective chemical.

This research aligns with several of the core principles of green chemistry:

Use of Renewable Feedstocks: Synthesizing the compound from bio-based 2-butoxyethanol (B58217) reduces reliance on fossil fuels. made-in-china.comresearchgate.net

Atom Economy and Waste Prevention: Developing catalytic synthetic routes that maximize the incorporation of raw materials into the final product and minimize waste. whiterose.ac.uk

Design of Safer Chemicals: Modifying the molecular structure to maximize efficacy while minimizing toxicity.

Design for Degradation: Ensuring the molecule is readily biodegradable after its use, preventing environmental persistence. nbinno.com

Use of Safer Solvents and Auxiliaries: Employing greener solvents or solvent-free conditions in its synthesis. researchgate.net

Future interdisciplinary research will involve collaborations between chemists, materials scientists, environmental engineers, and toxicologists. This will enable a holistic approach to the lifecycle of this compound, from its sustainable production to its application in green technologies like bioremediation and its ultimate fate in the environment. By integrating these perspectives, this compound can be developed as a high-performance surfactant that meets the demands of both industry and environmental stewardship.

Q & A

Q. What are the optimal synthetic routes for preparing 2-butoxyethyl hydrogensulphate, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound can be synthesized via sulfation of 2-butoxyethanol using concentrated sulfuric acid or sulfur trioxide under controlled temperatures (0–5°C). Yield optimization requires monitoring pH and stoichiometry to avoid over-sulfation. Characterization via FTIR (S=O stretching at 1240–1260 cm⁻¹) and NMR (δ 3.5–4.5 ppm for ethylene protons) confirms successful synthesis .
  • Key Parameters :
  • Temperature control to prevent side reactions.
  • Use of anhydrous conditions to minimize hydrolysis.
  • Post-synthesis neutralization with alkaline solutions (e.g., NaOH) to isolate the hydrogensulphate .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, mobile phase: methanol/water 70:30) and thermal stability via TGA (decomposition onset ~180°C). Stability studies should include:
  • Accelerated aging tests at 40°C/75% RH for 6 months.
  • Monitoring hydrolytic degradation by tracking sulfate ion release via ion chromatography .
    • Data Interpretation :
      A >5% increase in sulfate ions indicates instability; adjust storage to inert atmospheres or desiccants .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use nitrile gloves and chemical-resistant aprons (NEOLATEX® or equivalent) to prevent dermal exposure.
  • Conduct reactions in fume hoods with HEPA filters to avoid inhalation of acidic vapors.
  • Emergency procedures: Neutralize spills with sodium bicarbonate and rinse contaminated surfaces with copious water .

Advanced Research Questions

Q. How do coordination geometries of transition metal complexes with this compound ligands influence their catalytic activity?

  • Methodological Answer : Synthesize Ni(II) or Cu(II) complexes and analyze geometry via magnetic susceptibility (e.g., µeff = 2.0–4.9 B.M. for tetrahedral vs. 0 B.M. for square planar) . Catalytic activity in oxidation reactions (e.g., cyclohexane → adipic acid) is tested via GC-MS, with turnover frequency (TOF) correlated to ligand field strength (10Dq values from electronic spectra) .
  • Contradiction Resolution : Discrepancies between magnetic data (suggesting tetrahedral geometry) and electronic spectra (indicating octahedral splitting) require single-crystal XRD to resolve .

Q. What computational methods are effective for predicting the hydrolysis pathways of this compound in aqueous environments?

  • Methodological Answer : Use DFT (B3LYP/6-311+G(d,p)) to model hydrolysis mechanisms:
  • Simulate nucleophilic attack by water at the sulfate ester bond.
  • Compare activation energies (ΔG‡) for acid-catalyzed vs. neutral hydrolysis.
    Validate with experimental kinetic studies (pH 2–7, monitored by UV-Vis at 210 nm) .
    • Data Table :
pHHydrolysis Rate (k, s⁻¹)Dominant Pathway
21.2 × 10⁻³Acid-catalyzed
73.5 × 10⁻⁵Nucleophilic

Q. How can researchers address contradictions in spectroscopic data when characterizing adducts of this compound with nitrogen-donor ligands?

  • Methodological Answer : Conflicting IR (shifted S=O bands) vs. ESR (metal-ligand hyperfine splitting) data may arise from dynamic equilibria between monodentate and bidentate binding modes. Resolve via:
  • Variable-temperature NMR to detect exchange processes.
  • XAS (X-ray absorption spectroscopy) to probe local coordination environments .
    • Case Study :
      In Cu(II) adducts, ESR g∥ = 2.25 and g⊥ = 2.05 suggest axial symmetry, while IR shifts indicate sulfate participation in hydrogen bonding .

Q. What environmental impact assessment strategies are recommended for this compound degradation byproducts?

  • Methodological Answer : Conduct OECD 301F biodegradability tests:
  • Measure BOD28/COD ratios (>0.5 indicates biodegradability).
  • Identify recalcitrant metabolites (e.g., 2-butoxyethanol) via LC-QTOF-MS.
  • Ecotoxicity assays (Daphnia magna LC50) for risk profiling .

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